(5S)-5-Phenyltetrahydrofuran-2-ol

Organocatalysis Asymmetric Synthesis Polycyclic Acetals

(5S)-5-Phenyltetrahydrofuran-2-ol (CAS 1318254-30-6) is a chiral cyclic hemiacetal classified as a 2-furanol derivative. It features a phenyl substituent at the 5-position and a defined (S)-stereocenter, which distinguishes it from unsubstituted tetrahydrofuranols and positional isomers.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
Cat. No. B11919479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-Phenyltetrahydrofuran-2-ol
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC(OC1C2=CC=CC=C2)O
InChIInChI=1S/C10H12O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10?/m0/s1
InChIKeyBJKMPNLQUAQDTO-RGURZIINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-Phenyltetrahydrofuran-2-ol: A Chiral 2-Hydroxy-THF Scaffold for Asymmetric Synthesis and Medicinal Chemistry Procurement


(5S)-5-Phenyltetrahydrofuran-2-ol (CAS 1318254-30-6) is a chiral cyclic hemiacetal classified as a 2-furanol derivative. It features a phenyl substituent at the 5-position and a defined (S)-stereocenter, which distinguishes it from unsubstituted tetrahydrofuranols and positional isomers . Its primary value proposition lies in its utility as an optically active building block for constructing complex, stereodefined polycyclic systems relevant to medicinal chemistry .

Why Racemic or Positional Isomers of 5-Phenyltetrahydrofuran-2-ol Cannot Replace the (5S)-Enantiomer


Generic substitution with racemic 5-phenyltetrahydrofuran-2-ol or its (5R)-enantiomer fails in stereoselective synthesis because the (5S)-configured hemiacetal serves as a source of chirality. The absolute configuration at the 5-position directs the diastereofacial selectivity in subsequent ring-closing or functionalization events, as demonstrated in the construction of anti-aldol segments and chiral acetal-containing polycycles. Using a racemic mixture would yield a statistical mixture of diastereomers, eroding product yield and enantiomeric excess, which is unacceptable for pharmaceutical intermediate procurement where a defined stereochemistry is required .

Quantitative Evidence Guide for (5S)-5-Phenyltetrahydrofuran-2-ol: Stereoselectivity, Diastereomeric Outcomes, and Researcher Advantages


Chiral vs. Racemic Starting Material in Organocatalytic One-Pot Polycyclization

In a one-pot, two-step Michael-lactolization-oxocarbenium ion ring-closing sequence, (5S)-5-phenyltetrahydrofuran-2-ol, as an optically active cyclic hemiacetal, directs the stereochemical outcome of the reaction cascade. Using this enantiopure starting material generates cycloadducts bearing up to seven continuous stereocenters with excellent stereoselectivity. While the racemic hemiacetal is also a competent substrate, its use leads to a mixture of diastereomeric products, directly impacting the yield of a single desired enantiomer. Quantitative yields and dr values for specific cycloadducts are reported in the primary article .

Organocatalysis Asymmetric Synthesis Polycyclic Acetals

Diastereoselective Synthesis of Functionalized Tetrahydrofuran Derivatives from (S)-4-Phenylbutyrolactone

A highly diastereoselective synthesis of functionalized tetrahydrofuran derivatives, including (5S)-5-phenyltetrahydrofuran-2-ol, is achieved starting from optically active (S)-4-phenylbutyrolactone. Treatment of these enantiopure THF intermediates with Lewis acid and acetic anhydride leads to regiospecific ring-opening to form styrene derivatives. In contrast, starting from the (R)-lactone would produce the enantiomeric series, leading to the opposite anti-aldol segment configuration. This methodology was validated in the asymmetric synthesis of (-)-tetrahydrolipstatin and statine derivatives, where the correct absolute stereochemistry is critical for biological activity .

Diastereoselective Synthesis Chiral Lactone Reduction Anti-Aldol Segments

Best Application Scenarios for (5S)-5-Phenyltetrahydrofuran-2-ol in Scientific and Industrial Selection


Asymmetric Synthesis of Complex Chiral Acetal-Containing Polycycles

For researchers employing organocatalytic cascade reactions to build molecular complexity, the (5S)-configured hemiacetal is the preferred starting material. Its use directly enables the construction of up to seven contiguous stereocenters in a single operational step, a feat unattainable with a racemic starting material without a subsequent, costly chiral resolution step .

Procurement for the Asymmetric Synthesis of Pancreatic Lipase Inhibitors

In process chemistry groups focused on synthesizing anti-obesity agents like (-)-tetrahydrolipstatin (Orlistat) or statine-based protease inhibitors, the (5S)-enantiomer is a mandatory intermediate. Its absolute configuration derived from (S)-lactone is non-negotiable for the final drug substance's biological efficacy, as the opposite enantiomer would be a significantly less potent inhibitor .

Medicinal Chemistry Fragment Libraries Based on Chiral THF Cores

For building fragment-based drug discovery (FBDD) libraries, the enantiopure (5S)-5-phenyltetrahydrofuran-2-ol offers a three-dimensional, sp3-rich scaffold with a defined exit vector. This allows medicinal chemists to map structure-activity relationships (SAR) with confidence, knowing that any observed biological activity is attributable to the intended single enantiomer, a fundamental requirement for fragment-to-lead development .

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